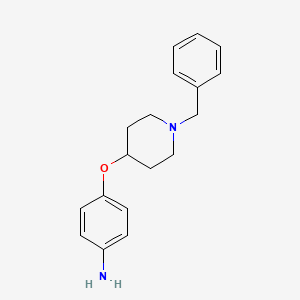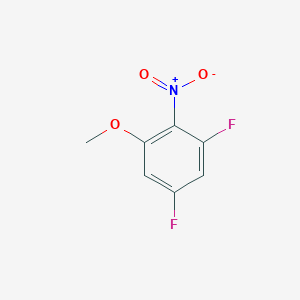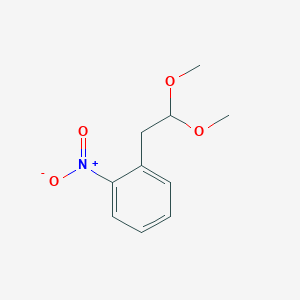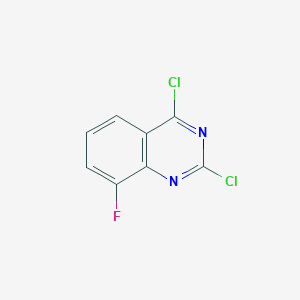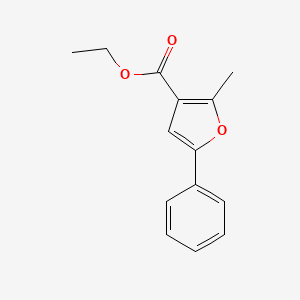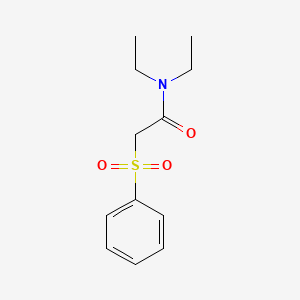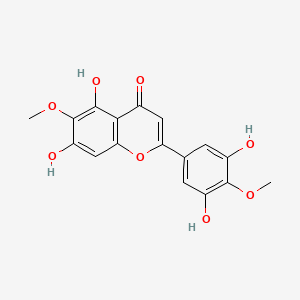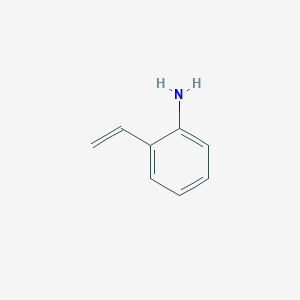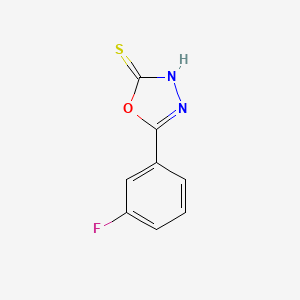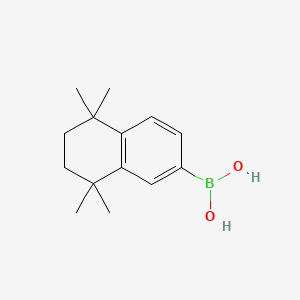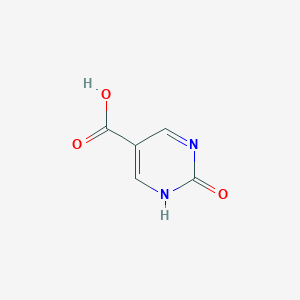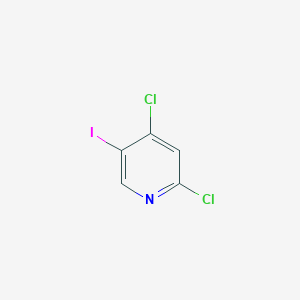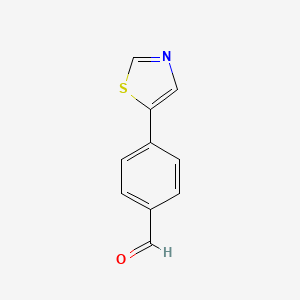
4-(1,3-Thiazol-5-yl)benzaldehyde
Overview
Description
4-(1,3-Thiazol-5-yl)benzaldehyde is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Benzaldehyde derivatives are known for their diverse applications in the synthesis of pharmaceuticals, agrochemicals, and materials science due to their ability to participate in various chemical reactions and their influence on the electronic properties of molecules.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones involves the reaction of acetohydrazide with aromatic acids under reflux conditions in POCl3 . Another method includes the one-pot, two-component synthesis of benzothiadiazole derivatives using palladium-catalyzed direct C-H arylation, which is an efficient and environmentally friendly strategy . Additionally, benzaldehyde derivatives containing 1,3,4-thiadiazole have been prepared from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole with high yield . These methods highlight the versatility and adaptability of thiazole and benzaldehyde chemistry for the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of certain benzo[d]thiazol-2(3H)-ones was confirmed by 1H-NMR, 13C-NMR, IR, MS, and elemental analysis, and in one case, by single-crystal X-ray diffraction . The presence of the thiazole ring and the benzaldehyde moiety in these compounds can significantly affect their electronic and steric properties, influencing their reactivity and interaction with other molecules.
Chemical Reactions Analysis
Thiazole and benzaldehyde derivatives are known to participate in a variety of chemical reactions. For instance, benzaldehyde thiosemicarbazone can undergo dehydrogenation to form 5-phenyl-1,3,4-thiadiazole and 5-phenyl-1,2,4-triazoline-3-thione . Moreover, the synthesis of hydrazone derivatives can be achieved by reacting benzaldehyde thiocarbohydrazones with aromatic carboxylic acids, using silica-supported dichlorophosphate as a dehydrant under microwave irradiation . These reactions demonstrate the reactivity of benzaldehyde and thiazole derivatives in forming new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and benzaldehyde derivatives are influenced by their molecular structure. The fluorescence properties of benzaldehyde derivatives containing 1,3,4-thiadiazole have been studied, showing that these compounds exhibit fluorescence emission spectra . Solvent effects on molecular aggregation have also been observed in related compounds, indicating that the substituent groups on the thiazole ring can affect molecular interactions and aggregation behavior . These properties are crucial for the application of these compounds in materials science and optoelectronics.
Scientific Research Applications
Biological Activity Studies :
- Thiazole derivatives exhibit antimicrobial activity against various organisms, including Candida albicans (E. Ramadan, 2010).
- Some compounds display plant growth regulatory and antifungal activities (Haibo Yu et al., 2007).
- Certain thiazole derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (M. Palkar et al., 2017).
Molecular and Chemical Studies :
- Thiazolium-ion based organic ionic liquids (OILs) derived from thiazole can promote benzoin condensation of benzaldehyde, indicating their potential in chemical synthesis processes (James H. Davis & K. J. Forrester, 1999).
- The study of the photophysical properties and intramolecular charge transfer (ICT) effects of certain D-π-A molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, has been conducted to understand their behavior in various applications (Nuray Altinolcek et al., 2021).
Fluorogenic Detection and Imaging :
- A compound similar to 4-(1,3-Thiazol-5-yl)benzaldehyde, 5(Benzothiazol-2-yl)-4-hydroxyisophthalaldehyde (BHI), has been used as a probe for the detection of cysteine/homocysteine in water and live cells, demonstrating its potential in biological imaging and sensing applications (S. Goswami et al., 2014).
Anticancer and Antimicrobial Research :
- Several thiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties, showing potential as templates for drug development (Rajitha Deshineni et al., 2020).
Material Science Applications :
- Research on molecular aggregation in compounds similar to 4-(1,3-Thiazol-5-yl)benzaldehyde, such as 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has been conducted, which is relevant to the study of solvent effects on materials and molecular interactions (A. Matwijczuk et al., 2016).
Safety And Hazards
Future Directions
The future directions for “4-(1,3-Thiazol-5-yl)benzaldehyde” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of novel thiazole, pyranothiazole, thiazolo derivatives has been of interest . Additionally, the antimicrobial activity of certain derivatives has been studied , indicating potential applications in the field of medicine.
properties
IUPAC Name |
4-(1,3-thiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJJCWOMBAKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-5-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
